molecular formula C68H52N8Zn+4 B132773 Zinc tetrabenzylpyridoporphyrin CAS No. 146190-75-2

Zinc tetrabenzylpyridoporphyrin

Cat. No. B132773
M. Wt: 1046.6 g/mol
InChI Key: AVWKQAFXQBZFHL-UHFFFAOYSA-N
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Description

Zinc tetrabenzylpyridoporphyrin (ZnTBPyP) is a metalloporphyrin compound that has gained significant attention in the field of biochemistry and biomedical research. This compound is a synthetic analog of heme, which is an essential component of many proteins in the human body. ZnTBPyP has been studied extensively for its potential therapeutic applications due to its unique properties and mechanisms of action.

Mechanism Of Action

The mechanism of action of Zinc tetrabenzylpyridoporphyrin involves its ability to bind to DNA and other cellular components, leading to the induction of oxidative stress and subsequent cell death. Zinc tetrabenzylpyridoporphyrin also has the ability to inhibit the activity of certain enzymes involved in cancer cell survival, making it an attractive candidate for cancer therapy.

Biochemical And Physiological Effects

Zinc tetrabenzylpyridoporphyrin has been shown to have a number of biochemical and physiological effects, including the ability to scavenge free radicals and inhibit the formation of reactive oxygen species. Additionally, Zinc tetrabenzylpyridoporphyrin has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation.

Advantages And Limitations For Lab Experiments

One of the primary advantages of Zinc tetrabenzylpyridoporphyrin is its high stability and low toxicity, making it an attractive candidate for use in lab experiments. However, its low solubility in water can limit its effectiveness in certain applications, and its high cost can also be a limiting factor in some cases.

Future Directions

There are many potential future directions for research on Zinc tetrabenzylpyridoporphyrin, including its use in combination with other anticancer agents to increase their effectiveness. Additionally, further research is needed to explore the potential applications of Zinc tetrabenzylpyridoporphyrin in other areas of medicine, such as the treatment of neurodegenerative diseases. Overall, the unique properties and mechanisms of action of Zinc tetrabenzylpyridoporphyrin make it a promising candidate for further research and development in the field of biomedical science.

Synthesis Methods

Zinc tetrabenzylpyridoporphyrin can be synthesized through a multistep process involving the reaction of pyridine with benzaldehyde and subsequent reaction with pyrrole in the presence of zinc acetate. The resulting product is then purified through column chromatography to obtain pure Zinc tetrabenzylpyridoporphyrin.

Scientific Research Applications

Zinc tetrabenzylpyridoporphyrin has been extensively studied for its potential therapeutic applications in various fields of research. One of the primary areas of interest is in the treatment of cancer. Zinc tetrabenzylpyridoporphyrin has been shown to have significant anticancer properties, including the ability to induce apoptosis in cancer cells and inhibit tumor growth.

properties

CAS RN

146190-75-2

Product Name

Zinc tetrabenzylpyridoporphyrin

Molecular Formula

C68H52N8Zn+4

Molecular Weight

1046.6 g/mol

IUPAC Name

zinc;5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)porphyrin-22,24-diide

InChI

InChI=1S/C68H52N8.Zn/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51;/h1-44H,45-48H2;/q2*+2

InChI Key

AVWKQAFXQBZFHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2]

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2]

synonyms

zinc tetrabenzylpyridoporphyrin
ZnTBzPyP

Origin of Product

United States

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